Amiclenomycin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

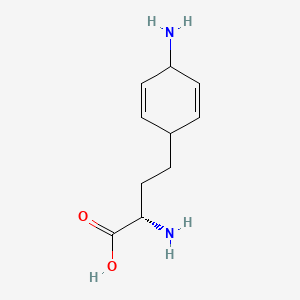

(2S)-2-Amino-4-(4-aminocyclohexa-2,5-dien-1-yl)butanoic acid is an organic compound with the molecular formula C16H27N3O3. This compound is characterized by the presence of an amino group attached to a cyclohexadiene ring, which is further connected to a butanoic acid chain. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-4-(4-aminocyclohexa-2,5-dien-1-yl)butanoic acid typically involves multi-step organic reactions. One common approach is the use of amino acid derivatives as starting materials. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the application of specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-2-Amino-4-(4-aminocyclohexa-2,5-dien-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.

Reduction: The cyclohexadiene ring can be reduced to a cyclohexane ring.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced cyclohexane derivatives, and various substituted amino acids.

Applications De Recherche Scientifique

(2S)-2-Amino-4-(4-aminocyclohexa-2,5-dien-1-yl)butanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (2S)-2-Amino-4-(4-aminocyclohexa-2,5-dien-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2S)-4-(4-aminocyclohexa-2,5-dien-1-yl)-2-(L-isoleucylamino)butanoic acid

- tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate

- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

What sets (2S)-2-Amino-4-(4-aminocyclohexa-2,5-dien-1-yl)butanoic acid apart from similar compounds is its unique combination of an amino group and a cyclohexadiene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

Amiclenomycin (AM) is a natural product derived from Streptomyces lavendulae that has garnered attention for its biological activity, particularly its antimicrobial properties against mycobacterial infections. This article explores the mechanisms of action, efficacy, and research findings related to this compound, providing a comprehensive overview of its biological activity.

This compound functions primarily as an inhibitor of biotin biosynthesis in mycobacteria. Specifically, it targets the enzyme 7,8-diaminopelargonic acid synthase (DAPAS), which is crucial for the synthesis of biotin. By covalently modifying the pyridoxal phosphate (PLP) cofactor of BioA through aromatization, this compound effectively disrupts the biotin synthesis pathway, leading to impaired growth and survival of Mycobacterium tuberculosis (Mtb) and other mycobacteria in vitro .

Key Findings on Mechanism

- Inhibition of Biotin Synthesis : AM inhibits the conversion of 7-keto-8-aminopelargonic acid to 7,8-diaminopelargonic acid, a critical step in biotin biosynthesis .

- Selective Antimycobacterial Activity : Research indicates that AM exhibits selective activity against Mtb among various bacterial strains tested, showing promise as a potential antitubercular agent .

Efficacy Against Mycobacteria

This compound has demonstrated significant antimicrobial activity against mycobacterial species, particularly M. smegmatis and M. tuberculosis. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 3.1 | M. tuberculosis |

| Isoniazid | 0.05 | M. tuberculosis |

Despite its effectiveness in vitro, studies indicate limited therapeutic effects in vivo due to factors such as poor chemical stability and potential resistance mechanisms in Mtb .

Case Studies and Research Findings

- In Vitro Studies : In laboratory settings, this compound has shown robust activity against Mtb in biotin-free media. However, it failed to demonstrate significant effects in vivo during murine model studies, suggesting that Mtb can scavenge biotin from the host instead of relying solely on de novo synthesis .

- Toxicity Assessment : Initial assessments on mammalian cell lines (Vero and CHO-K1) revealed no significant cytotoxicity at concentrations up to 1 mM, indicating a favorable safety profile for further development .

- Comparative Studies : this compound's activity was compared with other compounds targeting biotin biosynthesis. It was found that while AM has potent inhibitory effects, compounds like KMD6 exhibited comparable or superior antimycobacterial activity with less cytotoxicity .

Propriétés

Numéro CAS |

53696-70-1 |

|---|---|

Formule moléculaire |

C10H16N2O2 |

Poids moléculaire |

196.25 g/mol |

Nom IUPAC |

(2S)-2-amino-4-(4-aminocyclohexa-2,5-dien-1-yl)butanoic acid |

InChI |

InChI=1S/C10H16N2O2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,7-9H,3,6,11-12H2,(H,13,14)/t7?,8?,9-/m0/s1 |

Clé InChI |

LAJWZJCOWPUSOA-HACHORDNSA-N |

SMILES |

C1=CC(C=CC1CCC(C(=O)O)N)N |

SMILES isomérique |

C1=CC(C=CC1CC[C@@H](C(=O)O)N)N |

SMILES canonique |

C1=CC(C=CC1CCC(C(=O)O)N)N |

Apparence |

Solid powder |

Key on ui other cas no. |

53696-70-1 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Amiclenomycin; BRN 5525177; BRN-5525177; BRN5525177; NSC 246130; NSC-246130; NSC246130; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.